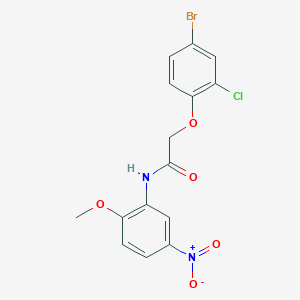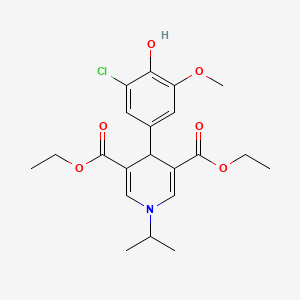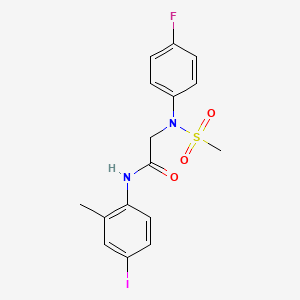![molecular formula C28H30ClN3O B3540457 [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone](/img/structure/B3540457.png)
[4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone
Übersicht
Beschreibung
[4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 3,4-dihydroisoquinolin-2(1H)-ylmethyl group, making it a unique structure for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine derivative, followed by the introduction of the 5-chloro-2-methylphenyl group through nucleophilic substitution. The final step involves the coupling of the 3,4-dihydroisoquinolin-2(1H)-ylmethyl group under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group in the 5-chloro-2-methylphenyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone is studied for its potential interactions with biological macromolecules. It serves as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structure suggests possible activity as a central nervous system agent, given the presence of the piperazine and isoquinoline moieties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the isoquinoline moiety may modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmission and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
Compared to similar compounds, [4-(5-chloro-2-methylphenyl)piperazin-1-yl][4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanone stands out due to its dual aromatic substitution and the presence of both piperazine and isoquinoline moieties. This unique combination of structural features provides a versatile platform for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O/c1-21-6-11-26(29)18-27(21)31-14-16-32(17-15-31)28(33)24-9-7-22(8-10-24)19-30-13-12-23-4-2-3-5-25(23)20-30/h2-11,18H,12-17,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXKRTCEGSSCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-1-(2,3-dimethylphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3540380.png)
![N-(2-hydroxy-4-{4-hydroxy-3-[(phenoxyacetyl)amino]benzyl}phenyl)-2-phenoxyacetamide](/img/structure/B3540383.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3540390.png)

![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-nitro-phenyl)-methanesulfonamide](/img/structure/B3540399.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide](/img/structure/B3540407.png)

![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3540437.png)
![1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B3540448.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3540450.png)
![2-[[[2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]methyl]benzoic acid](/img/structure/B3540463.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3540469.png)

![N-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3540481.png)
